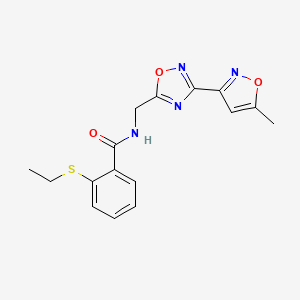

![molecular formula C10H13N3O4S2 B2969603 2-{[(4-甲氧基苯基)磺酰基]乙酰}肼基硫代甲酰胺 CAS No. 1984073-45-1](/img/structure/B2969603.png)

2-{[(4-甲氧基苯基)磺酰基]乙酰}肼基硫代甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

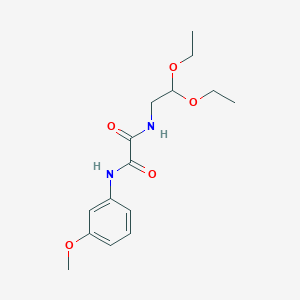

2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H13N3O4S2 and its molecular weight is 303.35. The purity is usually 95%.

BenchChem offers high-quality 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境监测和健康影响

环境存在和影响

磺酰胺,包括类似于 2-{[(4-甲氧基苯基)磺酰基]乙酰}肼基硫代甲酰胺的化合物,因其环境存在和影响而被广泛研究。这些化合物广泛用于医疗保健和兽医学,由于农业活动,已在各种环境基质中发现。它们的持久性引起了对微生物种群变化和潜在人类健康危害的担忧,表明影响范围是全球性的,风险降低工作具有挑战性 (Baran 等,2011)。

药理应用和作用

抗菌特性

磺酰胺与 2-{[(4-甲氧基苯基)磺酰基]乙酰}肼基硫代甲酰胺密切相关,因其抗菌特性而被认可。它们通过抑制细菌合成叶酸来发挥作用,叶酸是细菌生长和繁殖的关键过程。这种机制是磺酰胺对细菌感染治疗效果的基础,使其在人类和兽医学中都具有价值。

酶抑制剂用于疾病管理

一些磺酰胺已被发现是碳酸酐酶的抑制剂,碳酸酐酶参与青光眼、癫痫、肥胖和高血压等多种疾病。通过抑制该酶的特定亚型,磺酰胺可以发挥超出其抗菌作用的治疗作用。这表明 2-{[(4-甲氧基苯基)磺酰基]乙酰}肼基硫代甲酰胺在通过酶抑制管理这些疾病方面具有潜在的应用领域 (Carta 等,2013)。

抗氧化和抗炎活性

对 D-葡聚糖衍生物的研究(在化学修饰潜力方面在结构上不同但概念上与 2-{[(4-甲氧基苯基)磺酰基]乙酰}肼基硫代甲酰胺相似)表明,化学修饰可以增强抗氧化和抗炎等生物活性。这表明磺酰胺化合物的化学修饰可能同样增强它们的药理特性,为开发具有改善的疗效和安全性特征的新型治疗剂提供潜在途径 (Kagimura 等,2015)。

作用机制

Target of Action

The primary targets of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide are the enzymes in the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a key target in cancer research .

Mode of Action

2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR pathway, which is involved in cell survival, growth, and proliferation . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells .

Pharmacokinetics

Molecular docking simulations have revealed favorable binding profiles and interactions within the active sites of the enzymes pi3k, akt1, and mtor . This suggests that the compound may have good bioavailability and could potentially be developed into a drug candidate .

Result of Action

The inhibition of the PI3K/Akt/mTOR pathway by 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide leads to significant anticancer effects . Specifically, it induces apoptosis and causes cell cycle arrest in MCF-7 cell lines . Furthermore, it has shown significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

生化分析

Biochemical Properties

The biochemical properties of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide are not fully understood due to the limited availability of research data. Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites, leading to changes in the function of the biomolecule .

Cellular Effects

The cellular effects of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide are also not well-documented. Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide is not well-known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide in laboratory settings are not well-documented. Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide at different dosages in animal models are not well-documented. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide is involved in are not well-known. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide within cells and tissues are not well-documented. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide is not well-known. Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

[[2-(4-methoxyphenyl)sulfonylacetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S2/c1-17-7-2-4-8(5-3-7)19(15,16)6-9(14)12-13-10(11)18/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGTUKENJWEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

![2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)

![N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2969532.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)

![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)